molecular formula C20H16ClN5O3 B2677219 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide CAS No. 895015-95-9

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide

Cat. No.: B2677219
CAS No.: 895015-95-9
M. Wt: 409.83
InChI Key: YFGXFYFEHXSSPW-UHFFFAOYSA-N
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Description

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a complex organic compound that belongs to the class of pyrazolo[3,4-d]pyrimidine derivatives. These compounds are known for their diverse biological activities, including anticancer, antimicrobial, and anti-inflammatory properties .

Preparation Methods

The synthesis of 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide typically involves multiple steps. One common method includes the condensation of 3-chlorobenzaldehyde with ethyl acetoacetate to form an intermediate, which is then cyclized with hydrazine hydrate to yield the pyrazole ring. This intermediate is further reacted with formamide to form the pyrazolo[3,4-d]pyrimidine core. Finally, the acetamide group is introduced through a reaction with 2-methoxyaniline .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Scientific Research Applications

2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Studied for its potential as an enzyme inhibitor, particularly cyclin-dependent kinases (CDKs).

    Medicine: Investigated for its anticancer properties, showing significant cytotoxic activity against various cancer cell lines.

Mechanism of Action

The compound exerts its effects primarily through the inhibition of CDKs, which are crucial for cell cycle regulation. By binding to the active site of these enzymes, it prevents the phosphorylation of target proteins, leading to cell cycle arrest and apoptosis in cancer cells .

Comparison with Similar Compounds

Similar compounds include other pyrazolo[3,4-d]pyrimidine derivatives such as:

  • Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
  • Pyrido[2,3-d]pyrimidin-5-one
  • Pyrido[2,3-d]pyrimidin-7-one

These compounds share a similar core structure but differ in their functional groups, leading to variations in their biological activities and applications. The unique combination of the 3-chlorophenyl and 2-methoxyphenyl groups in 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide contributes to its distinct properties and potential as a therapeutic agent .

Biological Activity

The compound 2-[1-(3-chlorophenyl)-4-oxo-1H,4H,5H-pyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide is a pyrazolo[3,4-d]pyrimidine derivative that has attracted attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological activity, and mechanisms of action based on diverse research findings.

Chemical Structure and Synthesis

The compound features a complex structure combining a pyrazolo[3,4-d]pyrimidine core with chlorophenyl and methoxyphenyl substituents. The synthesis typically involves multi-step organic reactions starting from readily available precursors. Key steps include:

  • Formation of the Pyrazolo[3,4-d]pyrimidine Core : This is achieved through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.
  • Acylation : The core is then acylated with 3-chlorobenzoyl chloride in the presence of a base like triethylamine to yield the desired compound.

Biological Activity

The biological activity of this compound has been investigated across various studies, revealing promising results in several areas:

Anticancer Activity

Research indicates that pyrazolo[3,4-d]pyrimidine derivatives exhibit significant anticancer properties. For instance:

  • Cytotoxicity against Cancer Cell Lines : The compound has shown effective cytotoxicity against various cancer cell lines such as MCF7 (breast cancer), A549 (lung cancer), and NCI-H460 (non-small cell lung cancer). Specific IC50 values reported include:
    • MCF7: IC50=3.79μM\text{IC}_{50}=3.79\,\mu M
    • A549: IC50=26μM\text{IC}_{50}=26\,\mu M
Cell LineIC50 Value (µM)
MCF73.79
A54926
NCI-H46042.30

The mechanism by which this compound exerts its biological effects involves interaction with specific molecular targets:

  • Enzyme Inhibition : It may act as an inhibitor for various enzymes involved in cancer progression.
  • Cell Cycle Regulation : The compound can modulate pathways related to cell cycle regulation and apoptosis, leading to increased cancer cell death.

Other Biological Activities

In addition to anticancer effects, pyrazolo[3,4-d]pyrimidines are noted for a range of other biological activities:

  • Anti-inflammatory Properties : These compounds have been studied for their potential to reduce inflammation.
  • Antimicrobial Effects : Some derivatives show activity against bacterial strains.
  • Neuroprotective Effects : Research suggests potential applications in neurodegenerative diseases due to antioxidant properties.

Case Studies and Research Findings

Several studies have highlighted the efficacy of pyrazolo[3,4-d]pyrimidines:

  • Study on Anticancer Activity :
    • A study demonstrated that derivatives exhibited significant inhibition of cancer cell proliferation with varying IC50 values depending on the specific structural modifications made to the pyrazolo[3,4-d]pyrimidine core .
  • Evaluation of Anti-inflammatory Effects :
    • Another research effort focused on the anti-inflammatory potential of similar compounds, indicating a reduction in pro-inflammatory cytokines in vitro .

Properties

IUPAC Name

2-[1-(3-chlorophenyl)-4-oxopyrazolo[3,4-d]pyrimidin-5-yl]-N-(2-methoxyphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN5O3/c1-29-17-8-3-2-7-16(17)24-18(27)11-25-12-22-19-15(20(25)28)10-23-26(19)14-6-4-5-13(21)9-14/h2-10,12H,11H2,1H3,(H,24,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YFGXFYFEHXSSPW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1NC(=O)CN2C=NC3=C(C2=O)C=NN3C4=CC(=CC=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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